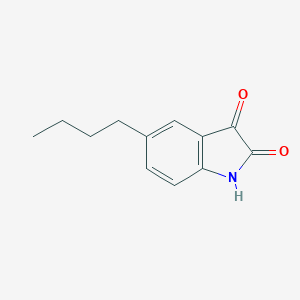

5-Butylisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-4-8-5-6-10-9(7-8)11(14)12(15)13-10/h5-7H,2-4H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEJKTTWCGNQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171410 | |

| Record name | 5-Butylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18331-71-0 | |

| Record name | 5-Butylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Butylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Butylisatin and Its Analogs

Established Synthetic Routes for Isatin (B1672199) Derivatives

The isatin scaffold is a versatile starting point for a wide range of more complex molecules, owing to its unique chemical reactivity. nih.govsinocurechem.comdergipark.org.tr Key synthetic modifications involve substitutions at the N-1 position and the C-5 and C-7 positions of the benzene (B151609) ring. nih.govwikipedia.org

Alkylation Strategies for N-Substitution

The functionalization of the nitrogen atom at the 1-position (N-1) is a common strategy in the synthesis of isatin derivatives. This N-substitution is typically achieved by deprotonating the isatin's amino group to form an anion, followed by a reaction with an electrophile. wikipedia.org

N-alkylation of the isatin core is a well-established process that reduces the molecule's lability in the presence of bases while preserving its fundamental reactivity. nih.gov The general method involves generating the highly conjugated isatin anion with a base, which is then treated with an alkylating agent, such as an alkyl halide or sulphate. nih.govscielo.br A wide array of bases and solvents have been successfully employed in this reaction, including:

Bases : Sodium hydride (NaH), Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3), Calcium Hydride (CaH2), and Sodium Hydroxide (NaOH). nih.govajprd.com

Solvents : Dimethylformamide (DMF), Acetonitrile (B52724) (ACN), and Toluene. scielo.brajprd.com

The reaction of the isatin sodium salt with alkyl halides is a common route for preparing N-alkyl derivatives. scielo.br For instance, N-alkylated isatins can be effectively produced using alkyl chlorides, bromides, and iodides under basic conditions. ajprd.com Phase-transfer catalysts have also been employed to facilitate N-alkylation in biphasic systems. scielo.br

Aryl Ring Functionalization Techniques

Functionalizing the six-membered aromatic ring of the isatin core is critical for creating derivatives like 5-butylisatin. While direct electrophilic aromatic substitution on the isatin ring is possible, it can sometimes lead to mixtures of products. scielo.br For example, nitration of isatin with a sulfonitric mixture can yield 5-nitroisatin, but requires careful temperature control to avoid multiple nitrated products. scielo.br

More commonly, substituted isatins are prepared from appropriately functionalized anilines using cyclization reactions. scielo.br These methods are considered the most effective for producing both substituted and unsubstituted isatins. wikipedia.org The primary established routes include:

Sandmeyer Synthesis : This is one of the oldest and most frequently used methods. It involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin. wikipedia.orgbiomedres.us To produce a 5-substituted isatin, a 4-substituted aniline is used as the starting material.

Stolle Synthesis : This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized using a Lewis acid catalyst (e.g., aluminum trichloride (B1173362), titanium tetrachloride) to form the isatin ring. wikipedia.org It is considered a robust alternative to the Sandmeyer method. wikipedia.org

Gassman Synthesis : This process uses an N-substituted aniline to create the isatin core. biomedres.us

Specific Approaches to 5-Butylisatin Synthesis

The synthesis of 5-butylisatin specifically involves placing a butyl group on the C-5 position of the aromatic ring. This is distinct from N-butylisatin, where the butyl group is attached to the nitrogen atom.

Reaction Pathways Involving Butylamine (B146782) and Phthalic Anhydride (B1165640) Precursors

The established and widely documented synthetic routes to the isatin core, such as the Sandmeyer, Stolle, and Gassman syntheses, begin with aniline or its derivatives. nih.govwikipedia.orgbiomedres.us The literature on isatin synthesis does not prominently feature reaction pathways starting from butylamine and phthalic anhydride precursors. Oxidation of isatin can lead to isatoic anhydride, but this is a transformation of the isatin ring rather than a method for its synthesis. nih.gov

Alkylation of Isatin with Butyl Halides in the Presence of a Base

The alkylation of isatin with a butyl halide, such as butyl iodide or butyl bromide, in the presence of a base is the standard method for synthesizing N-butylisatin , an isomer of 5-butylisatin. nih.govresearchgate.net In this reaction, the isatin anion is first generated using a base like potassium carbonate (K2CO3) in a solvent such as DMF. The subsequent addition of the butyl halide leads to the N-alkylated product. nih.gov The reaction of the isatin sodium salt with alkyl halides is a frequently used variation of this method. conicet.gov.ar

The synthesis of 5-butylisatin , however, would necessitate a different strategy, typically starting with 4-butylaniline (B89568) and applying a cyclization method like the Stolle or Sandmeyer synthesis to construct the isatin ring system with the butyl group already in place on the aromatic ring.

Microwave-Assisted Synthesis of N-Alkyl Isatins

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of N-alkyl isatins. nih.govajol.info The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while requiring less solvent and improving yields compared to conventional heating methods. nih.govijoer.com

A simple and efficient microwave-assisted N-alkylation of isatin uses K2CO3 or Cs2CO3 as a base with a small amount of DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov Another reported method employs a solid-supported base, KF/alumina, in acetonitrile under microwave irradiation to achieve N-alkylation. arkat-usa.orgsemanticscholar.org These methods are general for a variety of alkyl halides. nih.gov

The following table summarizes a comparison of conventional and microwave-assisted methods for the synthesis of N-alkylisatins.

| Alkylating Agent | Method | Base | Solvent | Time | Yield (%) | Reference |

| Ethyl Chloroacetate | Conventional | K2CO3 | DMF | 12 h | 85 | nih.gov |

| Ethyl Chloroacetate | Microwave | K2CO3 | DMF | 3 min | 91 | nih.gov |

| Benzyl Bromide | Conventional | K2CO3 | DMF | 6 h | 82 | nih.gov |

| Benzyl Bromide | Microwave | K2CO3 | DMF | 3 min | 95 | nih.gov |

| Methyl Iodide | Conventional | K2CO3 | DMF | 1.5-2 h | ~70-80 | ijoer.com |

| Methyl Iodide | Microwave | K2CO3 | DMF | 15 min | ~70-80 | ijoer.com |

| Benzyl Chloride | Microwave | KF/Alumina | ACN | 25 min | 91 | arkat-usa.orgsemanticscholar.org |

| Ethyl Bromoacetate | Microwave | KF/Alumina | ACN | 25 min | 99 | arkat-usa.orgsemanticscholar.org |

Preparation of Butyl-Substituted Halogenated Isatin Derivatives

The general approach for synthesizing butyl-substituted halogenated isatin derivatives involves the N-alkylation of the corresponding halogenated isatin. This reaction is typically achieved by treating the halogenated isatin with a butylating agent in the presence of a base.

Synthesis of 1-Butyl-5-chloroindoline-2,3-dione

The synthesis of 1-butyl-5-chloroindoline-2,3-dione is commonly accomplished through the N-alkylation of 5-chloroisatin (B99725) with a butyl halide.

One reported method involves the reaction of 5-chloroisatin with 1-bromobutane. jst.go.jp In this procedure, a mixture of 5-chloroisatin, 1-bromobutane, and cesium carbonate in dimethylformamide (DMF) is stirred at room temperature. jst.go.jp The reaction proceeds overnight, and after an extractive workup with ethyl acetate (B1210297) and washing with hydrochloric acid and water, the desired product, 1-butyl-5-chloroindoline-2,3-dione, is obtained as a red solid in high yield. jst.go.jp

Another similar procedure utilizes potassium carbonate as the base in DMF. The reaction of 5-chloro-1H-indole-2,3-dione with a brominated reagent is carried out at room temperature for 48 hours. After filtration and removal of the solvent, the product is purified by column chromatography.

A detailed study provided the following experimental data for the synthesis of 1-butyl-5-chloroindoline-2,3-dione:

| Reactant/Reagent | Amount/Volume | Role |

| 5-Chloroisatin | 1.81 g (10 mmol) | Starting Material |

| 1-Bromobutane | 2 mL (18 mmol) | Alkylating Agent |

| Cesium Carbonate | 13.03 g (40 mmol) | Base |

| Dimethylformamide (DMF) | 100 mL | Solvent |

The reaction yielded 2.13 g (90%) of 1-butyl-5-chloroindoline-2,3-dione as a red solid with a melting point of 113–114 °C. jst.go.jp

Another documented synthesis reports a yield of 85% with a melting point of 80-82°C.

Synthesis of 1-Butyl-5-fluoroindoline-2,3-dione

The synthesis of 1-butyl-5-fluoroindoline-2,3-dione follows a similar N-alkylation strategy, starting from 5-fluoroisatin (B27256). The reaction involves treating 5-fluoroisatin with a butyl halide in the presence of a base.

While a specific synthesis for 1-butyl-5-fluoroindoline-2,3-dione was not found in the provided search results, the general methods for N-alkylation of isatins are well-established and can be applied. tandfonline.comscispace.comnih.govscielo.br These methods typically involve the use of a base such as potassium carbonate, cesium carbonate, or sodium hydride in a polar aprotic solvent like DMF. tandfonline.comscispace.comnih.govscielo.br

For instance, a general procedure for the N-alkylation of isatin involves stirring a mixture of isatin and potassium carbonate in DMF at room temperature, followed by the addition of an alkyl halide and heating the reaction mixture. scispace.com A similar approach could be employed for the synthesis of 1-butyl-5-fluoroindoline-2,3-dione.

Based on analogous syntheses of other N-alkylated fluoro-isatins, such as 1-allyl-5-fluoroindoline-2,3-dione, the reaction would likely involve dissolving 5-fluoroisatin in DMF, adding a base like potassium carbonate, and then introducing 1-bromobutane. iucr.org The reaction would be stirred for an extended period at room temperature or with gentle heating to ensure completion. iucr.org

The following table outlines the likely reactants and reagents for this synthesis based on established protocols:

| Reactant/Reagent | Probable Role |

| 5-Fluoroisatin | Starting Material |

| 1-Bromobutane | Alkylating Agent |

| Potassium Carbonate or Cesium Carbonate | Base |

| Dimethylformamide (DMF) | Solvent |

The product, 1-butyl-5-fluoroindoline-2,3-dione, would be isolated after an appropriate workup procedure, likely involving dilution with water, extraction with an organic solvent, and purification by recrystallization or chromatography.

Chemical Reactivity and Derivatization Strategies of 5 Butylisatin

Fundamental Chemical Reactions

The core structure of 5-butylisatin can be readily modified through common organic reactions, including nucleophilic and electrophilic substitutions, as well as oxidation and reduction of its functional groups.

Nucleophilic Substitution Reactions

The isatin (B1672199) core is highly susceptible to nucleophilic attack at both the nitrogen atom and the C3-carbonyl carbon.

The nitrogen atom of the indole (B1671886) ring is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form a nucleophilic isatin anion. acs.org This anion readily reacts with various electrophiles in nucleophilic substitution reactions. A common application is N-alkylation using alkyl halides to yield N-substituted isatins. acs.org

The C3-carbonyl group behaves as a typical ketone and is a prime site for nucleophilic addition and addition-elimination reactions. For instance, 5-butylisatin reacts with nucleophiles like thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. nih.gov Similarly, condensation with primary amines, such as 4-methoxybenzylamine, in the presence of an acid catalyst yields imine derivatives. libretexts.org Another notable reaction is the catalyst-free nucleophilic addition of the 5-butylisatin anion to activated alkenes, such as 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone, which results in the formation of 1-(hydroxybenzyl)-substituted 5-butylisatin. nih.gov

| Reaction Type | Nucleophile/Reagent | Conditions | Product Type |

| N-Alkylation | Alkyl Halide | Base (K₂CO₃), DMF/NMP, Heat/Microwave | 1-Alkyl-5-butylisatin |

| Thiosemicarbazone Formation | Thiosemicarbazide | Ethanol (B145695), Heat | 5-Butylisatin-3-thiosemicarbazone |

| Imine Formation | Primary Amine (e.g., 4-methoxybenzylamine) | Ethanol, Acetic Acid, Reflux | 3-Imino-5-butylisatin derivative |

| Michael-type Addition | Methylenequinone | Base (for anion formation) | 1-(Hydroxybenzyl)-5-butylisatin |

Oxidation Pathways and Product Formation (e.g., Quinones)

The oxidation of the isatin scaffold can target either the substituent groups or the aromatic ring itself. While the oxidation of the benzene (B151609) portion of the isatin ring system to a quinone is a known transformation for some related compounds, specific literature detailing this pathway for 5-butylisatin is not prominent. However, oxidation of alkyl substituents on the isatin ring is documented. For example, related N-alkyl-5-methylisatin derivatives can undergo oxidation of the methyl group to a formyl group (an aldehyde) using ceric ammonium (B1175870) nitrate (B79036) (CAN). This suggests that the butyl group of 5-butylisatin could potentially be oxidized at the benzylic position under similar conditions.

The metabolic pathways of some quinone-containing agents involve enzymatic reduction to a hydroquinone, which can then be re-oxidized, setting up a redox cycle. libretexts.orgmnstate.edu This highlights the general chemical accessibility of the quinone/hydroquinone state from related aromatic structures, though direct chemical synthesis of a quinone from 5-butylisatin remains a specialized process.

Reduction Pathways and Product Formation (e.g., Diols)

The two carbonyl groups of 5-butylisatin can be selectively or fully reduced.

Selective reduction of the highly reactive C3-ketone is a common transformation. Photochemical reduction of 1-butylisatin in degassed alcoholic solutions, such as 2-propanol, chemoselectively yields 1-butyl-3-hydroxyoxindole. This reaction proceeds through a hydrogen atom abstraction by the excited carbonyl group from the solvent. Further reduction can lead to the formation of 1-butyloxindole, where the C3-carbonyl has been fully reduced to a methylene (B1212753) group.

More extensive reduction can convert both carbonyl groups into hydroxyl groups, yielding a diol. libretexts.org This transformation typically requires stronger reducing agents than those used for selective C3-reduction.

| Reaction Type | Reagent/Conditions | Product(s) |

| Photoreduction (C3-ketone) | UV light, 2-propanol | 1-Butyl-3-hydroxyoxindole |

| Further Reduction (C3-ketone) | UV light, 2-propanol | 1-Butyloxindole |

| Full Reduction (C2 & C3) | Not specified | 5-Butyl-2,3-dihydroxyindoline derivative (Diol) libretexts.org |

Electrophilic Substitution Reactions on the Indole Ring

The aromatic ring of 5-butylisatin can undergo electrophilic aromatic substitution (SₑAr). The outcome of such reactions is dictated by the combined electronic effects of the substituents on the benzene ring. researchgate.net

While specific literature on SₑAr reactions for 5-butylisatin is limited, the expected products can be predicted based on these general principles. wikipedia.orgchemistrysteps.com

| Reaction Type | Reagent | Expected Major Product |

| Halogenation | Br₂, FeBr₃ | 7-Bromo-5-butylisatin |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-5-butylisatin |

| Sulfonation | SO₃, H₂SO₄ | 5-Butylisatin-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-5-butylisatin |

Advanced Functionalization and Hybridization Techniques

Beyond fundamental reactions, the 5-butylisatin scaffold can be used in more complex transformations to generate novel molecular architectures.

Ring Expansion Reactions

Ring expansion reactions provide a powerful strategy for converting the indole's five- or six-membered rings into larger, medium-sized ring systems, which are often challenging to synthesize directly. youtube.com

One documented method involves the ring-opening of a derivatized isatin. For example, an N-sulfonylated 5-butylisatin derivative can react with a diamine, such as N-Boc-1,3-propanediamine. This reaction results in the cleavage of the amide bond and opening of the five-membered pyrrolidinone ring to form a more complex, linear-cyclic hybrid structure.

Furthermore, established methods like the Buchner ring expansion could theoretically be applied to the benzene portion of the 5-butylisatin molecule. This reaction typically uses a carbene, generated from a diazo compound, to first form a cyclopropane (B1198618) by addition to the aromatic ring. A subsequent electrocyclic ring-opening of this intermediate would expand the six-membered ring into a seven-membered cycloheptatriene (B165957) system, yielding a derivative of azepine-dione. Such carbocation-mediated rearrangements are driven by the formation of a more stable ring system.

Friedel–Crafts Reactions

The Friedel–Crafts reactions, encompassing alkylation and acylation, are fundamental methods for attaching substituents to aromatic rings through electrophilic aromatic substitution. wikipedia.orgrsc.org These reactions typically employ a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate a potent electrophile (a carbocation or an acylium ion) that is subsequently attacked by the electron-rich aromatic ring. wikipedia.orgjkchemical.commt.com

The benzene ring of the 5-butylisatin scaffold is activated towards electrophilic attack by the combined effects of the N-acyl group and the C5-butyl substituent. The butyl group is an ortho-, para-directing activator. Since the para position (C5) is occupied by the butyl group itself, electrophilic substitution would be directed primarily to the ortho positions, C4 and C6. However, the reactivity at these positions is electronically and sterically influenced by the adjacent carbonyl and lactam functionalities of the pyrrolidine-2,3-dione (B1313883) ring. The most probable site for a Friedel–Crafts reaction on the 5-butylisatin core is the C7 position. This position is sterically accessible and electronically favorable for substitution. While specific examples of Friedel-Crafts reactions performed directly on 5-butylisatin are not extensively documented in the reviewed literature, this classical transformation remains a viable strategy for introducing further carbon-based substituents onto its aromatic ring.

Aldol (B89426) Condensation Reactions

Aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate ion with a carbonyl compound to produce a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. fiveable.memagritek.comlumenlearning.com The C3-keto group of the isatin core is highly susceptible to nucleophilic attack and readily participates in condensation reactions.

In the case of 5-butylisatin, the C3-carbonyl acts as an electrophile, reacting with enolates generated from various ketones or compounds with active methylene groups. This reaction is typically catalyzed by an acid or a base. fiveable.memagritek.com The initial product is a 3-substituted-3-hydroxy-5-butylindolin-2-one, which often undergoes spontaneous or induced dehydration to yield a colored 3-ylidene-5-butylindolin-2-one derivative. This reactivity allows for the synthesis of a wide array of derivatives by varying the active methylene compound, providing a powerful tool for structural diversification of the 5-butylisatin scaffold. The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an alpha-hydrogen, a category that includes isatins. lumenlearning.com

Synthesis of Phosphorylated Derivatives

Phosphorylation is a key strategy for modifying the biological properties of molecules. Research has demonstrated the synthesis of phosphorylated derivatives of 5-butylisatin. Specifically, N-[dimethoxyphosphoryl-(3,5-di-tert-butyl-4-hydroxyphenyl)]methylisatins have been prepared through the addition of 5-butylisatin to the double bond of dimethyl-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienylidene)methylphosphonate. researchgate.net This reaction introduces a sterically hindered phenol (B47542) fragment and a phosphoryl group onto the isatin nitrogen, creating a hybrid molecule with multiple pharmacophore fragments intended to enhance biological and antioxidant activities. researchgate.netresearchgate.net

The synthesis of such phosphorylated derivatives can also be approached using standard phosphorylation agents like phosphorus oxychloride in a suitable solvent, followed by hydrolysis, a method used for analogous nucleoside structures. nih.gov These strategies provide a route to novel 5-butylisatin derivatives with potential applications stemming from the introduction of the phosphate (B84403) moiety.

Formation of Schiff and Mannich Bases

The chemical architecture of 5-butylisatin features two primary sites for the synthesis of Schiff and Mannich bases: the C3-carbonyl group and the N1-amino proton.

Schiff Bases: The reactive C3-ketone of 5-butylisatin readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction typically requires catalytic amounts of acid and results in the formation of a C=N double bond at the C3 position. mdpi.comnih.gov This method has been widely applied to various 5-substituted isatins to create diverse libraries of compounds by reacting them with different amino-containing moieties, including biologically active ones like aminopyrimidines and amino-triazoles. nih.govnih.gov

Mannich Bases: The N-H proton at the N1 position of the isatin ring is sufficiently acidic to participate in Mannich reactions. This one-pot, three-component condensation involves the reaction of 5-butylisatin with formaldehyde (B43269) and a secondary amine (such as piperidine, morpholine, or pyrrolidine). mdpi.comjptcp.com The reaction results in the N-aminomethylation of the isatin core, attaching a dialkylaminomethyl group to the N1 position. jptcp.com Both Schiff and Mannich base formations represent robust and efficient methods for elaborating the 5-butylisatin structure. researchgate.net

Hybridization with Other Pharmacophores

Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. The versatile reactivity of 5-butylisatin makes it an ideal platform for such strategies.

Azole Scaffolds: 5-Butylisatin can be condensed with amino-triazoles, such as 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, to form Schiff bases that incorporate the triazole ring system. mdpi.comnih.gov Triazoles are a well-known class of pharmacophores in medicinal chemistry.

Quinazoline and Pyrimidine (B1678525) Scaffolds: Reaction of 5-butylisatin with aminopyrimidines yields Schiff bases that merge the isatin core with a pyrimidine moiety, a key component of quinazoline-related structures. nih.gov

Sulfonamide Scaffolds: The nitrogen at the N1 position of 5-butylisatin can be functionalized with sulfonyl chlorides (e.g., octanesulfonyl chloride) to produce N-sulfonylisatins. mdpi.com This introduces a sulfonamide linkage, a critical functional group in many therapeutic agents.

Phenolic and Phosphoryl Scaffolds: As detailed previously, 5-butylisatin can be derivatized with molecules containing both sterically hindered phenolic and phosphoryl groups, creating multifunctional antioxidants. researchgate.net

Imine and Amine Scaffolds: The formation of Schiff and Mannich bases, as described above, inherently represents a hybridization strategy, linking the isatin core to various amine, imine, and cyclic amine structures. jptcp.commdpi.com

Ring-Opening Reactions for Glyoxamide Derivative Synthesis

A significant transformation of the isatin ring system involves its nucleophilic ring-opening to produce phenylglyoxamide derivatives. This reaction provides access to a class of flexible, acyclic structures from a rigid heterocyclic precursor. The synthesis begins with the activation of the isatin ring by N-acylation or, more commonly, N-sulfonylation. mdpi.comresearchgate.net

For 5-butylisatin, the N1-proton is first reacted with an agent like 1-octanesulfonyl chloride in the presence of a base such as triethylamine (B128534) to yield N-octanesulfonyl-5-butylisatin. mdpi.com This N-activated intermediate is then treated with a nucleophilic amine, typically a diamine like N-Boc-1,3-propanediamine or 3-dimethylaminopropylamine. mdpi.comresearchgate.net The amine preferentially attacks the highly electrophilic C2-amido carbonyl, leading to the cleavage of the N1-C2 amide bond. This ring-opening reaction transforms the 5-butylisatin scaffold into a 2-(butyl)-phenylglyoxamide derivative, which retains most of the original atoms but in a new, linear arrangement. mdpi.com

Conversion to Quaternary Ammonium Salts and Related Species

The glyoxamide derivatives synthesized via the ring-opening of 5-butylisatin often bear a terminal primary or tertiary amine group, which can be further modified to generate charged species like ammonium salts. mdpi.comresearchgate.net These cationic groups are often introduced to enhance water solubility or to mimic the cationic nature of antimicrobial peptides.

Following the ring-opening of N-sulfonyl-5-butylisatin with a diamine, the resulting terminal amine can be converted into different types of ammonium salts:

Tertiary Ammonium Salts: Treatment of the terminal tertiary amine with a strong acid, such as 4 M HCl in dioxane, results in the formation of the corresponding tertiary ammonium chloride salt. For the derivative of 5-butylisatin, this conversion proceeds in excellent yield (99%). mdpi.com

Quaternary Ammonium Salts: The tertiary amine can be quaternized by reaction with an alkylating agent. Treatment with excess methyl iodide in a solvent like tetrahydrofuran (B95107) (THF) converts the tertiary amine into a quaternary ammonium iodide salt. mdpi.com The 5-butylisatin-derived glyoxamide was converted to its quaternary ammonium iodide salt in 85% yield. mdpi.com

These transformations highlight a multistep synthetic pathway starting from 5-butylisatin to produce complex, charged, acyclic molecules. mdpi.com

Biological Activities and Preclinical Investigations of 5 Butylisatin and Its Derivatives

Anticancer Potential

Derivatives of 5-butylisatin have been the focus of extensive research to evaluate their efficacy as anticancer agents. These studies have primarily involved in vitro assessments against a variety of human cancer cell lines, elucidation of the mechanisms of induced cell death, and identification of their molecular targets.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic effects of 5-butylisatin derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, a series of multi-substituted isatin (B1672199) derivatives were synthesized and tested for their ability to inhibit the proliferation of human leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells. mdpi.com One particular derivative, compound 4l, demonstrated significant antiproliferative activity with IC₅₀ values of 1.75 µM, 3.20 µM, and 4.17 µM against K562, HepG2, and HT-29 cells, respectively. mdpi.com Notably, this compound exhibited much lower toxicity towards normal human embryonic kidney (293T) and human umbilical vein endothelial (HUVEC) cells, suggesting a degree of selectivity for cancer cells. mdpi.com

The introduction of various substituents onto the isatin core has been shown to modulate cytotoxic potency. For example, the addition of a fluorine atom at the 6-position of 5-bromoisatin (B120047) enhanced its inhibitory activity against K562 cells. mdpi.com Furthermore, tri-substituted isatin derivatives with halogens at the 5-, 6-, and 7-positions displayed heightened inhibitory activity against leukemia cells. mdpi.com

Table 1: In Vitro Cytotoxicity of 5-Butylisatin Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 4l | K562 (Leukemia) | 1.75 mdpi.com |

| Compound 4l | HepG2 (Hepatocellular Carcinoma) | 3.20 mdpi.com |

| Compound 4l | HT-29 (Colon Carcinoma) | 4.17 mdpi.com |

| 6-fluoro-5-bromoisatin derivative | K562 (Leukemia) | 2.32 mdpi.com |

Studies on other cancer cell lines, such as the breast cancer lines MCF-7 and SK-BR-3, and the cervical cancer line HeLa, have also been subjects of investigation with various natural and synthetic compounds, indicating the broad interest in identifying agents with cytotoxic effects against these specific cancers. jrespharm.combmrat.org

Apoptosis Induction Mechanisms

A crucial aspect of cancer chemotherapy is the induction of apoptosis, or programmed cell death, in malignant cells. Investigations into the mechanisms of action of 5-butylisatin derivatives have revealed their ability to trigger apoptotic pathways. One of the key pathways implicated is the mitochondrial pathway. nih.gov This intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF). nih.govembopress.org

The release of AIF from the mitochondria and its subsequent translocation to the nucleus is a critical event in a caspase-independent apoptotic pathway. embopress.orgwikipedia.org Once in the nucleus, AIF can cause large-scale DNA fragmentation and chromatin condensation, which are hallmark features of apoptosis. wikipedia.orgresearchgate.net The process of apoptosis culminates in the degradation of genomic DNA into internucleosomal fragments, a characteristic biochemical indicator of this form of cell death. nih.gov

Molecular Target Modulation

The anticancer effects of 5-butylisatin derivatives are often attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Tubulin Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a vital role in mitosis. nih.gov Several anticancer drugs exert their effects by disrupting microtubule dynamics. Some isatin derivatives have been investigated as tubulin polymerization inhibitors, suggesting this as a potential mechanism for their cytotoxic activity. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is often overexpressed in various cancers and is involved in inflammation and cell proliferation. mdpi.comrjraap.com Inhibition of COX-2 is a recognized strategy in cancer therapy. Certain derivatives have been designed and evaluated as selective COX-2 inhibitors, with some compounds showing potent inhibitory activity comparable to known inhibitors like celecoxib. brieflands.com The development of chalcone (B49325) analogs as COX-2 inhibitors with anticancer activity has also been a significant area of research. rjraap.com

Phosphoinositide-3 Kinase (PI3K) Inhibition: The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Its aberrant activation is common in many cancers. Inhibition of this pathway has been shown to contribute to the differentiation of colon cancer cells (HT29 and Caco-2), suggesting that targeting PI3K could be a valid therapeutic approach. nih.gov

Antimicrobial Properties

In addition to their anticancer potential, 5-butylisatin and its derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial efficacy of isatin derivatives has been established against both Gram-positive and Gram-negative bacteria. mdpi.com Studies have reported low minimum inhibitory concentration (MIC) values against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comekb.eg

For example, certain isatin derivatives exhibited MIC values of 0.03–0.05 µmol/mL against S. aureus and 0.672 µmol/mL and 0.830 µmol/mL against E. coli and P. aeruginosa, respectively. mdpi.com The introduction of different functional groups to the isatin core can significantly influence the antibacterial spectrum and potency. While some derivatives show broad-spectrum activity, others may be more effective against specific types of bacteria, for instance, displaying potent activity against Gram-positive strains but not Gram-negative ones. scielo.br

Table 2: Antibacterial Activity of Isatin Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Isatin derivatives | Staphylococcus aureus | 0.03–0.05 µmol/mL mdpi.com |

| Isatin derivatives | Escherichia coli | 0.672 µmol/mL mdpi.com |

| Isatin derivatives | Pseudomonas aeruginosa | 0.830 µmol/mL mdpi.com |

| 5,7-diisoprenyloxyflavone derivatives | Staphylococcus aureus RN4220 | 4.0-20 µM scielo.br |

| 2-Thioxo-4-imidazolidinone derivative (5b) | Staphylococcus aureus | 25 mg/mL ekb.eg |

| 2-Thioxo-4-imidazolidinone derivative (5b) | Pseudomonas aeruginosa | 25 mg/mL ekb.eg |

Antifungal Activity

The antifungal potential of isatin derivatives has also been explored. ekb.eg Research has shown that certain derivatives possess activity against fungal pathogens. For instance, some novel 2-thioxo-4-imidazolidinone derivatives demonstrated antifungal activity against Candida albicans and Aspergillus niger. ekb.eg The development of compounds with antifungal properties is crucial due to the rise of fungal infections, and isatin-based structures represent a promising scaffold for the design of new antifungal agents. mdpi.comnih.gov

Antibiofilm Activity

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. The ability to inhibit or disrupt these biofilms is a critical goal in the development of new anti-infective therapies. nih.gov Isatin derivatives have emerged as promising candidates in this area.

Newly synthesized isatin-decorated thiazole (B1198619) derivatives have demonstrated potent antimicrobial and antibiofilm capabilities. dovepress.comnih.gov Studies have shown that these compounds exhibit significant biofilm distortion effects at concentrations as low as half their minimum inhibitory concentrations (MIC). dovepress.comresearchgate.net Specifically, certain thiazole derivatives have shown promising inhibition of biofilm formation. dovepress.comresearchgate.net

Another class, isatin–quinoline conjugates, has also been investigated for antibiofilm properties against methicillin-resistant Staphylococcus aureus (MRSA). All tested conjugates in one study showed an inhibitory effect on biofilm formation. nih.gov Notably, one conjugate, designated 11a, achieved an 83.60% inhibition of MRSA biofilm formation at a concentration of 10 mg/mL. nih.gov Furthermore, indolylbenzo[d]imidazole derivatives have displayed excellent activity in both inhibiting the formation of Staphylococcus aureus biofilms and eliminating cells within mature biofilms. mdpi.com

| Isatin Derivative Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Isatin-Decorated Thiazoles | Various Bacteria | Strong biofilm distortion at 1/2 MIC. | dovepress.comnih.govresearchgate.net |

| Isatin–Quinoline Conjugate (11a) | MRSA | 83.60% inhibition of biofilm formation at 10 mg/mL. | nih.gov |

| Indolylbenzo[d]imidazoles | Staphylococcus aureus | Excellent inhibition of biofilm formation and eradication of mature biofilms. | mdpi.com |

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. patient.info Anti-inflammatory agents work by reducing this inflammation. patient.info Isatin and its derivatives are known to possess anti-inflammatory properties. researchgate.net Butyrate (B1204436), a short-chain fatty acid, has well-documented anti-inflammatory effects, such as the potent inhibition of interleukin-12 (B1171171) (IL-12) and the upregulation of interleukin-10 (IL-10) production in human monocytes. nih.gov Studies on sodium butyrate have shown it can relieve and repair colonic inflammation by stimulating the expression of trefoil factor 3 (TFF3) mRNA and down-regulating the production of IL-1beta and the expression of nuclear factor kappaB (NF-kappaB). nih.gov

Nitric oxide (NO) is a crucial signaling molecule that plays a dual role in inflammation. wikipedia.org While it is essential for processes like vasodilation, excessive production by inducible nitric oxide synthase (iNOS) during an immune response can contribute to cytotoxicity and inflammation. ijbs.com The modulation of NO production is therefore a key target for anti-inflammatory drugs. plos.org Research has indicated that certain isatin derivatives can modulate NO levels, which is a critical factor in inflammatory processes.

Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules generated during normal cellular metabolism and in response to external factors. wikipedia.orgnih.govnih.gov While they function as signaling molecules, an imbalance leading to excessive ROS levels results in oxidative stress, which is linked to inflammation and various chronic diseases. nih.govnih.gov The generation of ROS by immune cells like neutrophils is a key part of the response to pathogens. frontiersin.org Isatin derivatives can influence ROS levels. For instance, some isatin-thiosemicarbazones exhibit antioxidant activity by counteracting radical reactions, thereby reducing ROS. mdpi.com Conversely, other derivatives have been shown to enhance ROS levels to induce apoptosis in tumor cells, demonstrating that their influence on ROS can be context-dependent. lookchem.com

Modulation of Nitric Oxide Production in Cellular Models

Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals and ROS. nih.gov The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (B1234455) (ABTS) tests. nih.govui.ac.id

Numerous studies have confirmed the antioxidant properties of isatin derivatives. bioline.org.brresearchgate.netpensoft.net For example, isatin-thiosemicarbazone derivatives have demonstrated significant free radical scavenging activity. mdpi.com In one study, two such compounds showed IC50 values (the concentration required to scavenge 50% of radicals) of 66.178 µM and 79.927 µM in a DPPH assay. mdpi.com Isatin-based Schiff bases have also been extensively studied, with some derivatives showing high total antioxidant capacity (TAC) and potent scavenging of ABTS and DPPH radicals. nih.gov The modification of the isatin structure can significantly enhance its antioxidant power; derivatives of quinoline-4-carboxylic acid, synthesized from isatin, showed markedly better inhibitory effects than the parent isatin molecule in DPPH tests. ui.ac.id

| Isatin Derivative | Assay | Result (IC50 or other measure) | Reference |

|---|---|---|---|

| Isatin-thiosemicarbazone 1 | DPPH | 66.178 ± 0.11 μM | mdpi.com |

| Isatin-thiosemicarbazone 2 | DPPH | 79.927 ± 0.13 μM | mdpi.com |

| Isatin-based Schiff base (5a) | DPPH | 8.65 ± 0.02 μg/mL | nih.gov |

| Isatin-based Schiff base (5a) | ABTS | 53.98 ± 0.12% scavenging | nih.gov |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | ~40.43% inhibition | ui.ac.id |

Additional Biological Investigations of Isatin Derivatives

The versatile isatin scaffold has been explored for a wide range of other therapeutic applications beyond those previously discussed. bioline.org.br Its amenability to chemical modification has allowed for the development of derivatives with potent and specific activities against various biological targets. nih.gov

Isatin and its derivatives have a long history as antiviral agents, with suitably functionalized versions showing remarkable and broad-spectrum activity. bioline.org.brnih.gov Research has demonstrated their efficacy against a variety of viruses, including Hepatitis C (HCV), SARS-CoV, Coxsackie virus B3, and Human Immunodeficiency Virus (HIV). bioline.org.brscispace.comacs.org

In the context of anti-HCV and anti-SARS-CoV activity, a 5-fluoro isatin derivative was found to inhibit HCV RNA synthesis at a concentration of 6 µg/ml, while another derivative provided 45% protection against the replication of the SARS-CoV virus in Vero cells. scispace.com

Significant research has focused on the anti-HIV potential of isatin derivatives. mdpi.comijpras.com These compounds can target key viral enzymes, such as HIV reverse transcriptase (RT). ijpras.comtandfonline.com Mannich bases derived from 5-Methylisatin were found to provide maximum protection against the HIV-1 (IIIB) strain in cell cultures. ijpsonline.comkuleuven.be More complex derivatives have also been synthesized, with one isatinimino compound emerging as a potent agent against HIV-1 replication, with an effective concentration (EC50) of 12.1 μg/ml. ingentaconnect.com Furthermore, isatin thiazoline (B8809763) hybrids have been shown to act as dual inhibitors, targeting both the DNA polymerase and RNase H functions of HIV-1 RT. tandfonline.com

| Isatin Derivative | Virus Target | Observed Activity | Reference |

|---|---|---|---|

| 5-Fluoro isatin derivative | Hepatitis C Virus (HCV) | Inhibited RNA synthesis at 6 µg/ml. | scispace.com |

| SPIII-5F | SARS-CoV | 45% maximum protection against replication. | scispace.com |

| N-dimethyl (Pan I) & Morpholino (Pan M) Mannich bases | HIV-1 (IIIB) | Maximum protection in cell culture. | ijpsonline.com |

| Isatinimino derivative (Compound 9) | HIV-1 | EC50 = 12.1 μg/ml. | ingentaconnect.com |

| Isatin thiazoline hybrids | HIV-1 Reverse Transcriptase | Dual inhibition of RDDP and RNase H functions. | tandfonline.com |

Anticonvulsant Activity

Isatin, or 1H-indole-2,3-dione, is an endogenous compound that has demonstrated a range of biological effects, including anxiogenic, sedative, and anticonvulsant activities. scispace.com The search for new anticonvulsant drugs is driven by the fact that current medications control seizures in only about 70% of patients, and many of these drugs have significant side effects like ataxia, hepatotoxicity, and a narrow therapeutic window. scispace.com

Derivatives of isatin have been a focus of research for novel anticonvulsant agents. For instance, Schiff's and Mannich base derivatives of isatin have been reported to possess anticonvulsant properties. researchgate.net In one study, spirooxindole-4H-pyran derivatives, synthesized using N-butyl isatin, were screened for their anticonvulsant effects in a pentylenetetrazole (PTZ)-induced seizure model. scispace.com All the synthesized spirooxindole-4H-pyran derivatives showed anticonvulsant properties. scispace.com

The mechanisms of action for anticonvulsant drugs are varied. Many work by enhancing the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, or by blocking voltage-gated sodium and T-type calcium channels. pharmacologyeducation.org Other mechanisms include inhibiting glutamate (B1630785) receptors. pharmacologyeducation.org For example, hydantoin (B18101) anticonvulsants, which are structurally similar to barbiturates, work by slowing synaptic transmission by blocking the recovery of sodium channels from an inactivated state. pharmacologyeducation.org

Neuroprotective Research

Natural bioactive compounds and their derivatives are increasingly being investigated for their neuroprotective effects, particularly in the context of ischemic stroke and other neurodegenerative diseases. mdpi.com These compounds can exert their effects through various mechanisms, including reducing oxidative stress, decreasing neuroinflammation, inhibiting microglia activation, preventing excitotoxicity and apoptosis, and improving neuroplasticity. mdpi.com

Sodium butyrate, a product of dietary fiber fermentation, has shown neuroprotective effects in models of cerebral ischemia/reperfusion injury. Its mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov Specifically, sodium butyrate has been found to restore the blood-brain barrier, reduce brain edema, and attenuate neuronal damage in mice with traumatic brain injury. nih.gov It has also been shown to inhibit apoptosis by increasing the levels of Bcl-2, p-Akt, and BDNF, while decreasing the levels of caspase-3 and Bax. nih.gov

Glycine-proline-glutamate (GPE), a peptide derived from insulin-like growth factor I (IGF-I), exhibits neuroprotective actions in experimental models of Alzheimer's disease by reducing cell death and microglial activation. probiologists.com Quinoline derivatives have also been identified as promising neuroprotective agents due to their antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAOB). mdpi.com

While direct studies on the neuroprotective effects of 5-butylisatin are not extensively detailed in the provided results, the known neuroprotective actions of related compounds like isatin derivatives and butyrate suggest potential avenues for future research into 5-butylisatin's role in neuroprotection.

Antimalarial Studies

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govscielo.br Isatin and its derivatives have been explored for their potential antimalarial activity.

In one study, a series of bioinspired hydantoin derivatives, with modifications at the C5 position of the hydantoin scaffold, were synthesized and evaluated for their antimalarial activity against chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Compound (5) from this series demonstrated the highest activity against both strains with low toxicity to mammalian cells. nih.gov

Another area of research involves the synthesis of N-substituted chloro-pyrazolines. In a study, these compounds were tested against P. falciparum 3D7. Pyrazoline B showed the highest antimalarial activity with a half-maximal inhibitory concentration (IC50) of 5.55 µM. ajol.info

The mechanism of action of some antimalarial drugs involves the inhibition of β-hematin formation, which is crucial for the parasite's survival. scielo.br Other strategies include targeting parasite enzymes like falcipain-2. ajol.info

Table 1: Antimalarial Activity of Selected Compounds

| Compound | Target Strain | IC50 (µM) |

|---|---|---|

| Pyrazoline A | P. falciparum 3D7 | 16.46 ajol.info |

| Pyrazoline B | P. falciparum 3D7 | 5.55 ajol.info |

| Pyrazoline C | P. falciparum 3D7 | ≥ 100 ajol.info |

Antidiabetic Studies

Medicinal plants and their bioactive compounds are a significant source for the discovery of new antidiabetic therapies. researchgate.net The antidiabetic properties of various plant extracts and their constituents are often attributed to their ability to improve glucose metabolism, enhance insulin (B600854) secretion, and possess antioxidant effects. nih.govnih.gov

One of the therapeutic strategies for managing postprandial hyperglycemia is the inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. frontiersin.org For instance, an extract of Bersama abyssinica leaves showed significant α-amylase inhibitory activity. nih.gov Similarly, extracts from Mangifera indica leaves have demonstrated the ability to inhibit starch digestion and improve glucose tolerance in diabetic rats. mdpi.com

Phytochemicals like flavonoids, terpenoids, and alkaloids are often implicated in the antidiabetic effects of plant extracts. nih.gov These compounds can protect pancreatic β-cells from oxidative stress, a key factor in the pathogenesis of diabetes. nih.govnih.gov For example, flavonoids have been found to protect pancreatic beta-cells by decreasing oxidative stress. nih.gov

While specific studies on the antidiabetic activity of 5-butylisatin are not detailed in the provided results, the general focus on isatin and its derivatives in medicinal chemistry suggests that this compound could be a candidate for future antidiabetic research, potentially through mechanisms such as enzyme inhibition or antioxidant activity.

Analgesic and Anti-Anxiety Research

The relationship between pain and anxiety is well-documented, with each condition often influencing the severity of the other. nih.gov The pharmacological treatment of anxiety disorders involves various classes of drugs, including benzodiazepines, selective serotonin (B10506) reuptake inhibitors (SSRIs), and beta-blockers. healthgrades.com

Beta-blockers are sometimes prescribed to manage the physical symptoms of anxiety, such as increased heart rate and trembling. nih.govwebmd.com Azapirones, like buspirone, act on serotonin receptors and are used for generalized anxiety disorder. healthgrades.comnih.gov

While direct research on the analgesic and anti-anxiety properties of 5-butylisatin is not explicitly covered in the provided search results, the known anxiogenic and sedative activities of the parent compound, isatin, suggest that its derivatives could modulate anxiety-related pathways. scispace.com Further investigation is needed to determine if 5-butylisatin possesses analgesic or anxiolytic effects.

Herbicidal Activity (In Vitro Assays)

In vitro assays are a crucial tool in the discovery and screening of new herbicides. These assays allow for the high-throughput screening of large chemical libraries against specific protein targets. unl.edu Common methods involve measuring enzyme activity through colorimetric or fluorimetric assays. unl.edu

The yeast two-hybrid system and reverse two-hybrid assays are also employed to identify compounds that disrupt protein-protein interactions or signal transduction pathways within plant cells. unl.edu While the provided search results mention the use of in vitro assays for herbicide discovery, there is no specific information regarding the evaluation of 5-butylisatin or its derivatives for herbicidal activity.

Effects on Carbohydrate Metabolism (e.g., Lactate (B86563) and Pyruvate (B1213749) Content)

The balance of lactate and pyruvate is a key indicator of cellular metabolic status. acutecaretesting.org Under anaerobic conditions, pyruvate is converted to lactate. mdpi.com An increased lactate/pyruvate ratio can suggest a shift towards anaerobic glycolysis. mdpi.com

Studies have shown that the interstitial concentrations of pyruvate and lactate can be altered in certain pathological conditions. For instance, patients with fibromyalgia have been found to have significantly higher interstitial concentrations of pyruvate and lactate in their trapezius muscles compared to healthy controls. medicaljournals.se The metabolism of ethanol (B145695) can also lead to an increased NADH/NAD+ ratio, which favors the conversion of pyruvate to lactate. acutecaretesting.org

A study on the effects of isatin and three of its derivatives on the content of lactate, pyruvate, and glycogen (B147801) in rat tissues has been noted, indicating that isatin compounds can influence carbohydrate metabolism. However, the specific effects of 5-butylisatin on lactate and pyruvate levels were not detailed in the provided results.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Butylisatin |

| Isatin (1H-indole-2,3-dione) |

| Spirooxindole-4H-pyran |

| N-butyl isatin |

| Pentylenetetrazole (PTZ) |

| Gamma-aminobutyric acid (GABA) |

| Glutamate |

| Sodium butyrate |

| Bcl-2 |

| p-Akt |

| BDNF |

| Caspase-3 |

| Bax |

| Glycine-proline-glutamate (GPE) |

| Insulin-like growth factor I (IGF-I) |

| Acetylcholinesterase (AChE) |

| Monoamine oxidase B (MAOB) |

| Chloroquine |

| Pyrazoline A |

| Pyrazoline B |

| Pyrazoline C |

| Pyrazoline D |

| α-amylase |

| α-glucosidase |

| Serotonin |

| Buspirone |

| Lactate |

| Pyruvate |

| Glycogen |

| NADH |

Structure Activity Relationship Sar Studies of 5 Butylisatin Analogs

Influence of Butyl Substituent on Lipophilicity and Interaction with Biological Membranes

For instance, studies on various isatin (B1672199) derivatives have shown that increasing lipophilicity through C-5 substitution can lead to greater biological activity. jetir.orgcalstate.edu This is because a more lipophilic compound can more easily traverse the cell membrane to reach its intracellular target. The butyl group, being an alkyl chain, contributes to this effect. While direct studies on 5-butylisatin's membrane interactions are not extensively detailed in the provided results, the general principle of increased lipophilicity due to alkyl substitution at the C-5 position is a well-established concept in the SAR of isatin analogs. researchgate.netjetir.org

Positional Effects of Substitution on Biological Activity

The biological activity of isatin analogs is highly dependent on the position and nature of various substituents on the isatin core. Modifications at the N-1, C-3, and C-5 positions have been extensively studied to understand their impact on the pharmacological properties of these compounds. researchgate.netperiodicodimineralogia.it

Impact of N-Alkylation (e.g., N-Benzyl, N-Butyl)

N-alkylation of the isatin nucleus is a common strategy to enhance biological activity. nih.govhilarispublisher.com The introduction of an N-benzyl group, for example, has been shown to be favorable for the antiproliferative activity of isatin derivatives. mdpi.com Some N-benzyl isatin derivatives have demonstrated greater cytotoxicity compared to their N-H counterparts in various human cancer cell lines. nih.gov SAR studies have indicated that an aromatic ring attached via a one or three-carbon linker at the N-1 position can enhance cytotoxic activity. acs.orgijstr.org

Table 1: Effect of N-Substitution on Cytotoxicity of Isatin Analogs

| N-Substituent | Observed Effect on Cytotoxicity | Reference |

|---|---|---|

| N-Benzyl | Generally enhances cytotoxic activity. | mdpi.comnih.govacs.org |

| N-Butyl | Variable; can be beneficial or detrimental depending on the molecular context. | nih.govjst.go.jp |

Role of C-3 and C-5 Substitutions on Cytotoxicity

Substitutions at the C-3 and C-5 positions of the isatin ring are critical in modulating the cytotoxicity of its analogs. mdpi.comnih.gov The C-5 position is particularly important as it influences the electronic and physicochemical properties of the molecule. researchgate.net

Studies have shown that substitutions at the C-5 and C-7 positions can significantly enhance cytotoxic activity. nih.gov For instance, the introduction of an electron-donating group at the C-5 position has resulted in strong antitumor activity against certain cancer cell lines. researchgate.net Conversely, other studies have indicated that electron-withdrawing groups at this position can also lead to potent cytotoxic compounds. nih.gov Specifically, the presence of a chloro substituent at the C-5 position of an isatin-chalcone hybrid was found to be the most potent in a series against several breast cancer cell lines. mdpi.com

The C-3 position is also a key site for modification. The incorporation of a thiosemicarbazone group at this position can greatly enhance the potency of isatin derivatives. mdpi.comnih.gov On the other hand, replacing the C-3 carbonyl with an imine group did not lead to an increase in potency in one study. mdpi.com This highlights that the nature of the substituent at C-3 is crucial for determining the biological outcome.

Table 2: Influence of C-3 and C-5 Substitutions on Cytotoxicity

| Position | Substituent Type | Effect on Cytotoxicity | Example | Reference |

|---|---|---|---|---|

| C-5 | Electron-donating group | Strong antitumor activity | Methoxy group | researchgate.net |

| C-5 | Electron-withdrawing group | Potent cytotoxicity | Chloro group | mdpi.com |

| C-3 | Thiosemicarbazone | Enhanced potency | mdpi.comnih.gov |

Effects of Halogenation on Pharmacological Profiles

Halogenation of the isatin ring is a widely used strategy to enhance the pharmacological activity of its derivatives. hilarispublisher.com The introduction of halogens can increase the lipophilicity of the molecule, leading to better permeability through biological membranes. jetir.org This, combined with the electronegativity of halogens, can result in enhanced binding to target molecules, improved metabolic stability, and better selectivity. jetir.org

Specifically, 5-halogenation has been shown to cause a marked enhancement in the antibacterial activity of isatin derivatives. nih.gov In terms of anticancer activity, halogenation has yielded some of the most active compounds, with 5-bromo-, 5-iodo-, and 5-fluoroisatin (B27256) being significantly more active than the parent compound. hilarispublisher.comijstr.org Furthermore, di- and tri-halogenated isatins have demonstrated IC50 values in the sub-micromolar range against certain cancer cell lines. nih.gov One study found that a 5,7-dibromo-N-(p-methylbenzyl)isatin was the most active compound in a screened series. acs.org The position of the halogen is also critical; for instance, displacing a fluorine atom from position 5 was found to significantly reduce selectivity and activity in a series of carbonic anhydrase inhibitors. acs.org

Importance of Carbonyl Functionality in Isatin Nucleus for Potency

The carbonyl groups at the C-2 and C-3 positions of the isatin nucleus are fundamental to the biological activity of many of its derivatives. mdpi.comnih.govnih.gov The unique structure of isatin, with its ketone and γ-lactam moieties, allows it to act as both an electrophile and a nucleophile, making it a valuable building block in drug design. seejph.com

Several studies have emphasized that an intact carbonyl functionality at the C-3 position is a prerequisite for maintaining potent cytotoxic activity. nih.govmdpi.comtjpr.org Modifications at this position, such as the introduction of a thiosemicarbazone group, have been shown to enhance antimicrobial activity by facilitating interactions with microbial enzymes. periodicodimineralogia.it However, complete removal or drastic alteration of the C-3 carbonyl can be detrimental. For instance, while modifications at the C-3 carbonyl group have led to a 300-fold increase in potency against certain lymphocytes, these modifications often build upon the reactivity of the carbonyl rather than eliminating it. researchgate.net The electrophilicity of the isatin carbonyl has been suggested to be important for its activity as a caspase inhibitor. wright.edu Furthermore, the carbonyl oxygen of the oxindole (B195798) ring has been observed to form crucial hydrogen bond interactions with amino acid residues in the active sites of target proteins. tandfonline.com

Structural Modifications for Enhanced Specificity and Potency

To improve the specificity and potency of isatin-based compounds, various structural modifications have been explored. nih.govmdpi.com These strategies often involve creating hybrid molecules or introducing specific functional groups to optimize interactions with biological targets.

One approach is the hybridization of the isatin scaffold with other pharmacologically active moieties. For example, combining the isatin core with a thiazolidinone structure has been used to create selective inhibitors of cancer-related carbonic anhydrases. acs.org Another strategy involves the introduction of specific side chains to enhance binding affinity. For instance, C5- and C6-benzyloxy substituted isatin derivatives have been reported as potent monoamine oxidase-B (MAO-B) inhibitors. tjpr.org

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly being used to guide the design of more selective and potent isatin derivatives. periodicodimineralogia.it These techniques provide insights into the specific binding interactions between the compounds and their biological targets, allowing for more rational drug design. periodicodimineralogia.it Optimizing pharmacokinetic properties such as solubility, bioavailability, and metabolic stability through structural modifications is also crucial for enhancing the clinical potential of these compounds. periodicodimineralogia.it

Spectroscopic Characterization and Computational Chemistry

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the unambiguous characterization of organic molecules like 5-Butylisatin. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. hw.ac.uk For 5-Butylisatin, both ¹H-NMR and ¹³C-NMR spectra yield characteristic signals that are crucial for its structural verification.

¹H-NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their neighboring protons. In a study using a 300 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the ¹H-NMR spectrum of 5-Butylisatin displayed distinct signals corresponding to its aromatic and butyl group protons. unibo.it

¹³C-NMR Spectroscopy: Carbon-13 NMR spectroscopy details the carbon skeleton of a molecule. careerendeavour.com Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically recorded over a longer period. hw.ac.uk The spectrum for 5-Butylisatin shows signals for each unique carbon atom, including the characteristic downfield shifts for the carbonyl carbons of the isatin (B1672199) core. unibo.it A reported ¹³C-NMR spectrum was obtained at 75 MHz in CDCl₃. unibo.it

| NMR Spectroscopic Data for 5-Butylisatin in CDCl₃ unibo.it | ||

|---|---|---|

| Spectrum | Chemical Shift (δ) [ppm] | Assignment |

| ¹H-NMR | 8.22 (s, 1H) | N-H proton of the isatin ring |

| Additional signals corresponding to the aromatic protons and the butyl chain protons would also be present. | ||

| ¹³C-NMR | 170.0 | Carbonyl carbons (C=O) |

| 162.9 | ||

| Additional signals for the aromatic and butyl carbons would be observed in the typical regions for sp² and sp³ hybridized carbons, respectively. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. spectroscopyonline.com The IR spectrum of 5-Butylisatin is expected to show characteristic absorption bands for its key functional groups. The region from 1500 to 3500 cm⁻¹ is particularly useful for identifying these groups, while the more complex region below 1500 cm⁻¹, known as the fingerprint region, is unique to the molecule as a whole. specac.com

| Expected Characteristic IR Absorption Bands for 5-Butylisatin | |

|---|---|

| Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Amide) | ~3200-3400 (can be broad due to hydrogen bonding) specac.com |

| C-H Stretch (Aromatic) | ~3100-3000 libretexts.org |

| C-H Stretch (Aliphatic - Butyl) | ~3000–2850 libretexts.org |

| C=O Stretch (Ketone & Amide) | ~1760-1680 (often two distinct peaks) libretexts.org |

| C=C Stretch (Aromatic Ring) | ~1600-1450 libretexts.org |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with an accuracy of less than 5 parts per million (ppm). fiveable.me This level of accuracy allows for the determination of a molecule's elemental composition, serving as a definitive confirmation of its chemical formula. fiveable.menumberanalytics.com

For 5-Butylisatin, HRMS would be used to confirm its molecular formula, C₁₂H₁₃NO₂. The technique can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. fiveable.me Further analysis using tandem mass spectrometry (HRMS/MS) involves fragmenting the parent ion and analyzing the resulting fragments. This provides valuable structural information by revealing the molecule's connectivity and confirming the presence of the butyl group and the isatin core. This methodology is frequently applied to the structural elucidation of isatin derivatives and other complex organic compounds. istis.sh.cnrsc.orgresearchgate.net

The fundamental principle is described by Bragg's Law (nλ = 2dsinθ), which relates the wavelength of the X-rays (λ), the distance between crystal planes (d), and the angle of diffraction (θ). anton-paar.com While specific crystal structure data for 5-Butylisatin is not detailed here, single-crystal X-ray diffraction has been successfully employed to elucidate the structures of related substituted isatins, demonstrating its critical role in the unambiguous structural confirmation of this class of compounds. istis.sh.cn This non-destructive technique provides the ultimate proof of structure for a crystalline sample. anton-paar.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. The groups in a molecule that absorb light are known as chromophores. msu.edu The UV-Vis spectrum, a plot of absorbance versus wavelength, is used to gain information about the electronic structure and conjugation within a molecule.

The isatin core of 5-Butylisatin, with its conjugated system of aromatic and carbonyl groups, acts as a strong chromophore, leading to characteristic absorptions in the UV-Vis range. While specific absorption maxima (λmax) are not provided here, UV-Vis spectroscopy is a standard technique used in the analysis of isatin derivatives and their subsequent reaction products. istis.sh.cnresearchgate.net

X-ray Diffraction Analysis

Application of Ion Mobility Spectrometry (IMS) in Isomer Differentiation

Isomers, which are molecules with the same chemical formula but different atomic arrangements, can be challenging to distinguish, as they often have identical masses. polyu.edu.hk Ion Mobility Spectrometry (IMS) is an advanced analytical technique that, when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion. polyu.edu.hktofwerk.com

In an IMS instrument, ions are propelled through a drift tube filled with a neutral buffer gas under the influence of an electric field. The rate at which an ion travels through the tube depends on its rotationally averaged collision cross-section (CCS)—a value related to its molecular shape and size. tofwerk.com Compact, spherical ions travel faster than bulky, elongated ions of the same mass-to-charge ratio. polyu.edu.hk

This technique is exceptionally powerful for differentiating isomers that are indistinguishable by mass spectrometry alone. polyu.edu.hk For instance, constitutional isomers (differing in atom connectivity) or stereoisomers (differing in spatial arrangement) can be resolved. High-resolution IMS can separate species with CCS differences of less than 1%. nih.gov While specific applications to 5-Butylisatin are not detailed, the technique has proven effective in separating a wide range of isomeric compounds, including lipids, steroids, and metabolites, underscoring its potential for detailed characterization and quality control in complex chemical mixtures. polyu.edu.hknih.govdiva-portal.org

Computational Chemistry Approaches

Computational chemistry offers a powerful lens through which to examine the intricacies of molecular systems. For 5-Butylisatin, these methods provide a theoretical framework to understand its properties and potential applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. q-chem.com It has been successfully applied to determine a wide range of properties, including molecular geometry, charge density, and vibrational frequencies. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of three spatial coordinates. q-chem.com This approach is computationally less expensive than traditional ab initio methods while still providing a high level of accuracy. q-chem.com

In the context of 5-Butylisatin, DFT calculations can elucidate its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. frontiersin.org A smaller energy gap suggests higher reactivity. frontiersin.org Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net These calculations are fundamental to understanding the intrinsic electronic nature of 5-Butylisatin and how it might interact with other molecules. frontiersin.orgaps.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). mdpi.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. plos.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov

For 5-Butylisatin, molecular docking simulations can identify potential biological targets by virtually screening it against a library of protein structures. The results of these simulations provide insights into the binding mode and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govwikipedia.orgmdpi.com For instance, a docking study might reveal that the butyl group of 5-Butylisatin fits into a hydrophobic pocket of a particular enzyme, while the isatin core forms hydrogen bonds with key amino acid residues in the active site. researchgate.net The stability of these interactions can be further assessed using molecular dynamics (MD) simulations, which provide a dynamic view of the complex over time. mdpi.complos.orgnih.gov

In Silico Predictions for Pharmacokinetic and Pharmacodynamic Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process crucial for avoiding costly failures in later stages of drug development. sciensage.infouq.edu.aunih.govmdpi.com These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which correlate the chemical structure of a molecule with its pharmacokinetic behavior. researchgate.netnih.govnih.gov

For 5-Butylisatin, various in silico tools can be employed to estimate its pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.commdpi.com Web-based platforms like SwissADME and pkCSM can predict a range of properties, including gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. sciensage.inforsdjournal.orgugm.ac.idbiointerfaceresearch.com These tools also assess "drug-likeness" based on rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. plos.orgjapsonline.com Predicting these properties for 5-Butylisatin helps in assessing its potential as a drug candidate and can guide chemical modifications to improve its pharmacokinetic profile. researchgate.net

| Parameter | Predicted Value | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| Lipinski's Rule of Five Violations | 0 | Good drug-like properties. |

Quantum-Chemical Studies of Reactivity and Complex Formation

Quantum-chemical studies provide a detailed understanding of chemical reactivity and the formation of complexes at the electronic level. scienceopen.comrsc.orgrsc.org These methods can be used to calculate reactivity descriptors such as electronegativity, hardness, and electrophilicity, which are derived from the HOMO and LUMO energies. researchgate.net Such studies are crucial for predicting how a molecule like 5-Butylisatin will behave in different chemical environments and how it will interact with other species, including metal ions, to form coordination complexes. researchgate.netresearchgate.netmdpi.commdpi.com

The application of quantum-chemical methods to 5-Butylisatin can reveal the most likely sites for chemical reactions. For example, the carbonyl groups and the nitrogen atom of the isatin ring are potential sites for coordination with metal ions. By calculating the reaction pathways and transition state energies, researchers can predict the feasibility and kinetics of these reactions. rsc.org Furthermore, these studies can model the geometry and stability of the resulting complexes, providing valuable information for the design of new materials or catalysts. researchgate.netmdpi.com

Applications and Future Directions in Chemical Biology and Medicinal Chemistry

5-Butylisatin as a Synthetic Intermediate in Drug Discovery